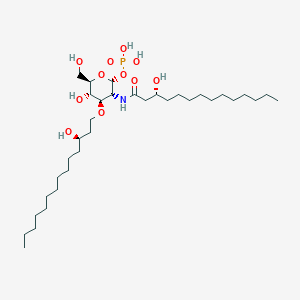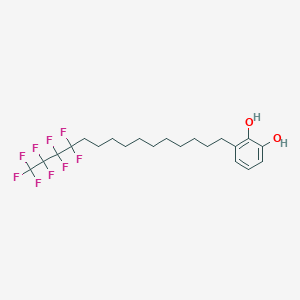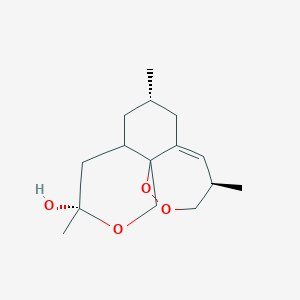
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as PHOSPHATIDYLINOSITOL 3-KINASE INHIBITOR and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation has been implicated in the development of cancer and other diseases. By inhibiting this pathway, 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate can prevent the abnormal growth and proliferation of cells.
Biochemical and Physiological Effects:
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is its specificity for the PI3K/AKT/mTOR signaling pathway. This makes it a valuable tool for studying the role of this pathway in disease. However, its complex synthesis method and high cost can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate. One promising direction is the development of more efficient synthesis methods that can reduce the cost and complexity of producing this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is a complex process that involves several chemical reactions. The most common method for synthesizing this compound is through the use of solid-phase synthesis. This method involves the use of a resin-bound linker molecule that is attached to the N-terminus of the peptide chain. The linker molecule is then used to attach the lipid tail, which is synthesized separately, to the peptide chain. This process is repeated until the desired length of the peptide chain is achieved.
Aplicaciones Científicas De Investigación
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. This makes it a promising candidate for the treatment of cancer and other diseases that are characterized by abnormal cell growth.
Propiedades
Número CAS |
132760-25-9 |
|---|---|
Nombre del producto |
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate |
Fórmula molecular |
C34H68NO11P |
Peso molecular |
697.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecoxy]oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68NO11P/c1-3-5-7-9-11-13-15-17-19-21-27(37)23-24-44-33-31(34(46-47(41,42)43)45-29(26-36)32(33)40)35-30(39)25-28(38)22-20-18-16-14-12-10-8-6-4-2/h27-29,31-34,36-38,40H,3-26H2,1-2H3,(H,35,39)(H2,41,42,43)/t27-,28-,29-,31-,32-,33-,34-/m1/s1 |
Clave InChI |
NOENDKGYYASFRD-BJZQHSSQSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CCO[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCC(CCOC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCC(CCOC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Sinónimos |
2-deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate 3-HTD-gluphos |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)


![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)